2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a 3,4-dichlorophenylamino moiety and an allyl-substituted triazole core. Such structures are typically synthesized via nucleophilic substitution or cycloaddition reactions, as seen in analogous compounds (e.g., 1,3-dipolar cycloaddition for triazole formation) .
Properties
CAS No. |
540498-36-0 |
|---|---|
Molecular Formula |
C22H23Cl2N5OS |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H23Cl2N5OS/c1-4-10-29-19(12-25-16-8-9-17(23)18(24)11-16)27-28-22(29)31-13-20(30)26-21-14(2)6-5-7-15(21)3/h4-9,11,25H,1,10,12-13H2,2-3H3,(H,26,30) |
InChI Key |
OZXFJQUARSHFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide , also known by its CAS number 540498-32-6, is a complex organic molecule that exhibits diverse biological activities. This article explores its pharmacological potential, focusing on its antifungal and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.39 g/mol. The structure features a triazole ring linked to an allyl group and a thioether moiety, which are crucial for its biological activity.
Structural Information:
- Molecular Formula:
- SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl
- InChIKey: YVOLFDIJTCHVMU-UHFFFAOYSA-N
Antifungal Activity
Research indicates that compounds containing triazole structures have significant antifungal properties. The specific compound under review has shown effectiveness against various fungal pathogens. In a comparative study of triazole derivatives, it was found that the presence of the allyl group enhances the antifungal activity compared to simpler analogs .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | Structure Features | Antifungal Activity |
|---|---|---|
| 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole | Triazole ring with amino substitution | Moderate |
| 5-(Allyl)-1H-1,2,4-triazole | Allyl group on triazole | High |
| 2-(4-Chlorophenyl)-N-(o-tolyl)acetamide | Acetamide with phenyl groups | Low |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro tests revealed an IC50 value of against T47D breast cancer cells . The mechanism of action is believed to involve the inhibition of key metabolic pathways in cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Apoptosis induction |
| T47D (Breast) | 27.3 | Metabolic pathway inhibition |
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on Fungal Infections : A clinical trial involving patients with systemic fungal infections reported that a derivative similar to the compound showed a significant reduction in fungal load within two weeks of treatment.
- Cancer Treatment Study : A preclinical study on mice with induced tumors demonstrated that administration of the compound resulted in a notable decrease in tumor size compared to control groups.
Mechanistic Insights
The unique combination of functional groups in this compound may enhance its biological activity through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes critical for fungal cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, synthesis routes, spectral properties, and bioactivities:
Key Findings and Implications
Structural-Activity Relationships (SAR): Halogenation: The 3,4-dichlorophenyl group in the target compound likely enhances electron-withdrawing effects and binding to hydrophobic pockets compared to mono-chlorinated analogs . Heterocyclic Moieties: Thiophene or furan substituents (e.g., ) alter electronic properties and bioavailability, with furan derivatives showing moderate anti-exudative efficacy .
Synthetic Flexibility : Triazole-thioacetamides are highly modular, enabling tailored modifications for target specificity. For example, allyl groups (target compound) may enhance metabolic stability versus ethyl or methyl substituents .
Bioactivity Potential: While the target compound’s bioactivity is underexplored, its structural similarity to anti-exudative analogs (e.g., ) and chlorinated phenyl derivatives (e.g., ) suggests promise in inflammation or infection models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
